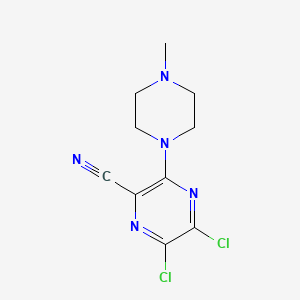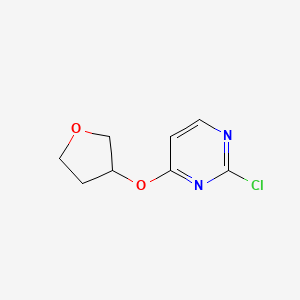![molecular formula C7H4O2S B15358034 Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
Thieno[2,3-b]furan-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]furan-5-carbaldehyde is a heterocyclic organic compound characterized by a fused ring structure containing sulfur and oxygen atoms
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves a one-pot reaction using palladium (Pd(PPh3)4) and copper(I) thiophene-2-carboxylate (CuTc) as catalysts, potassium phosphate (K3PO4·3H2O) as the base, and tert-butanol as the solvent. This method yields moderate to good results for various substrates.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Thieno[2,3-b]furan-5-carboxylic acid.
Reduction: Thieno[2,3-b]furan-5-methanol.
Substitution: Various substituted thieno[2,3-b]furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]furan-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It can be used in the study of biological systems and pathways.
Industry: Utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which Thieno[2,3-b]furan-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]furan-5-carbaldehyde: Similar structure but different positioning of sulfur and oxygen atoms.
2,3-Dihydrobenzofuran-5-carbaldehyde: A related compound with a benzene ring fused to a furan ring.
Eigenschaften
Molekularformel |
C7H4O2S |
|---|---|
Molekulargewicht |
152.17 g/mol |
IUPAC-Name |
thieno[2,3-b]furan-5-carbaldehyde |
InChI |
InChI=1S/C7H4O2S/c8-4-6-3-5-1-2-9-7(5)10-6/h1-4H |
InChI-Schlüssel |
STVGQYVHOAHYHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1C=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


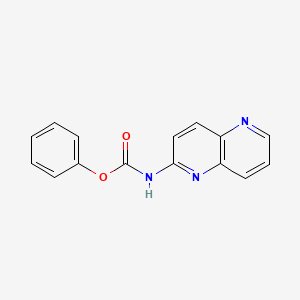
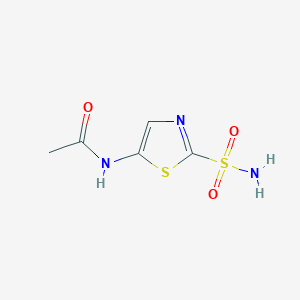
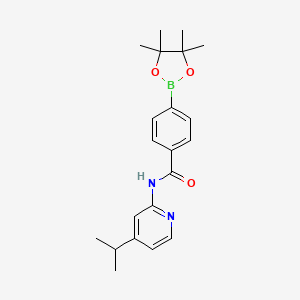

![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
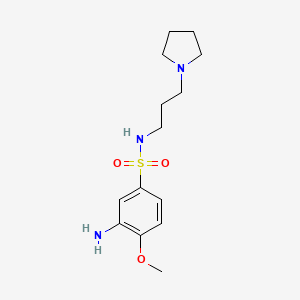
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)

![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)

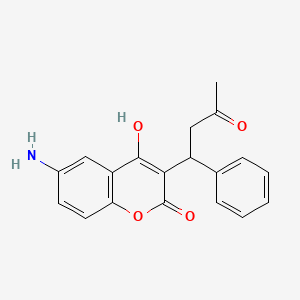
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
